molecular formula C12H16ClF2N B2534036 [1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride CAS No. 1554561-38-4

[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride

Cat. No.: B2534036
CAS No.: 1554561-38-4
M. Wt: 247.71
InChI Key: AYZAEBBFGZUBOM-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C12H15F2N·HCl. It is known for its unique structural features, which include a cyclopropyl ring and difluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride typically involves the reaction of 2,4-difluorobenzylamine with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The difluorophenyl group enhances its binding affinity, while the cyclopropyl ring provides structural rigidity, contributing to its unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,4-Difluorophenyl)methanamine hydrochloride]
  • [1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl]

Uniqueness

Compared to similar compounds, [1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride stands out due to its cyclopropyl ring, which imparts unique steric and electronic properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

[1-(2,4-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c1-11(2)6-12(11,7-15)9-4-3-8(13)5-10(9)14;/h3-5H,6-7,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAEBBFGZUBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN)C2=C(C=C(C=C2)F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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